molecular formula C17H12N4OS2 B2455511 N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797334-73-6

N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2455511
CAS No.: 1797334-73-6
M. Wt: 352.43
InChI Key: ATRPLPXTIMXBDH-UHFFFAOYSA-N
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Description

N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core linked to a phenyl group substituted with a 2-methylthiazol-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid derivative reacts with a halogenated benzo[c][1,2,5]thiadiazole.

    Introduction of the 2-Methylthiazol-4-yl Moiety: This step often involves a nucleophilic substitution reaction where the thiazole ring is introduced to the phenyl group.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using reagents like thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[c][1,2,5]thiadiazole core, potentially leading to amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN3).

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Mechanism of Action

The mechanism by which N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. In materials science, its electronic properties are crucial for its function in devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the specific combination of the benzo[c][1,2,5]thiadiazole core with the 2-methylthiazol-4-yl phenyl group, which imparts distinct electronic and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c1-10-18-16(9-23-10)12-4-2-3-5-13(12)19-17(22)11-6-7-14-15(8-11)21-24-20-14/h2-9H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRPLPXTIMXBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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